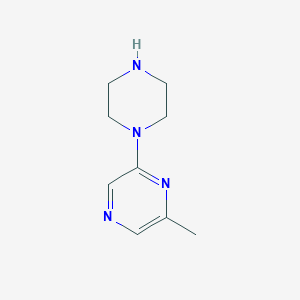

2-methyl-6-piperazin-1-ylpyrazine

Description

BenchChem offers high-quality 2-methyl-6-piperazin-1-ylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-6-piperazin-1-ylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAVHWZTBHGKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604716 | |

| Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51047-59-7 | |

| Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-methyl-6-piperazin-1-ylpyrazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-methyl-6-(piperazin-1-yl)pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The piperazine and pyrazine moieties are prevalent in a vast array of pharmacologically active molecules, making efficient and scalable access to their derivatives a critical objective.[1][2] This document details two primary, field-proven synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. We will dissect the mechanistic underpinnings of each approach, provide detailed step-by-step experimental protocols, and discuss the synthesis of the requisite halo-pyrazine precursors. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this valuable building block.

Introduction and Retrosynthetic Analysis

The target molecule, 2-methyl-6-(piperazin-1-yl)pyrazine (CAS 51047-59-7), is a disubstituted pyrazine featuring a methyl group and a piperazine ring.[3][] These structural motifs are frequently employed to modulate the physicochemical properties of drug candidates, such as solubility, basicity (pKa), and pharmacokinetic profiles.[5] A logical retrosynthetic disconnection of the target compound breaks the C-N bond between the pyrazine ring and the piperazine nitrogen. This strategy points to two primary synthons: a piperazine nucleophile and an electrophilic 2-methyl-6-halopyrazine.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions, which facilitates nucleophilic attack.[6] This electronic property is central to the feasibility of the proposed synthetic routes.

Caption: Retrosynthetic analysis of 2-methyl-6-(piperazin-1-yl)pyrazine.

Synthesis of the Key Precursor: 2-Chloro-6-methylpyrazine

A robust synthesis begins with a reliable supply of starting materials. 2-Chloro-6-methylpyrazine is a commercially available but crucial intermediate whose synthesis is a valuable procedure in its own right.[7] A standard method for its preparation involves a Sandmeyer-type reaction starting from the corresponding aminopyrazine.

Protocol 1: Synthesis of 2-Chloro-6-methylpyrazine

This protocol is adapted from established procedures for the conversion of heteroaromatic amines to chlorides.[8][9]

Step 1: Diazotization of 2-Amino-6-methylpyrazine

-

To a cooled (0-5 °C) solution of concentrated hydrochloric acid, add 2-amino-6-methylpyrazine (1.0 eq). Stir until a homogenous slurry is formed.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.

Step 3: Work-up and Purification

-

Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution or ammonium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or distillation to yield pure 2-chloro-6-methylpyrazine.

Core Synthetic Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct and often most economical method for this transformation. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by nucleophiles like piperazine, proceeding through a resonance-stabilized Meisenheimer complex intermediate.[6][10]

Caption: Schematic for the SNAr synthesis pathway.

Protocol 2: SNAr Synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine

Rationale for Experimental Choices:

-

Piperazine: Often used in excess to act as both the nucleophile and a base to quench the HCl byproduct, though an additional inorganic or organic base is recommended for higher yields.

-

Base: An external base like K₂CO₃ or Et₃N is used to neutralize the generated acid, preventing protonation of the piperazine nucleophile and driving the reaction to completion.

-

Solvent: A high-boiling polar aprotic solvent like DMSO, NMP, or DMF is chosen to facilitate the formation of the charged Meisenheimer intermediate and to allow for the necessary reaction temperatures.

-

Temperature: Elevated temperatures are required to overcome the activation energy for the aromatic substitution.

Step-by-Step Procedure:

-

To a round-bottom flask, add 2-chloro-6-methylpyrazine (1.0 eq), piperazine (2.0-3.0 eq), and potassium carbonate (2.0 eq).

-

Add a suitable volume of anhydrous DMSO or NMP to dissolve the reagents.

-

Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extract the product with ethyl acetate or a similar organic solvent (3x).

-

Combine the organic layers, wash with brine to remove residual DMSO/NMP and salts, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product via silica gel column chromatography to afford the pure 2-methyl-6-(piperazin-1-yl)pyrazine.

Core Synthetic Pathway B: Buchwald-Hartwig Amination

For substrates that are less reactive or when milder conditions are required, the Palladium-catalyzed Buchwald-Hartwig amination is a superior alternative.[11] This cross-coupling reaction has become a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope in forming C-N bonds.[5][12]

Caption: Schematic for the Buchwald-Hartwig amination pathway.

Protocol 3: Buchwald-Hartwig Synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine

Rationale for Experimental Choices:

-

Aryl Halide: While chloro-pyrazines can be used with modern catalyst systems, bromo- or iodo-derivatives are generally more reactive in Pd-catalyzed couplings due to the weaker C-X bond, which facilitates oxidative addition.

-

Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand (e.g., BINAP, Xantphos, or specialized Buchwald ligands) is critical and often requires screening for optimal results.[13]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but others like cesium carbonate (Cs₂CO₃) can also be effective, particularly for sensitive substrates.[12]

-

Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard to prevent catalyst deactivation.

Step-by-Step Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-6-methylpyrazine (1.0 eq), piperazine (1.2-1.5 eq), and sodium tert-butoxide (1.4 eq).

-

Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

-

Add anhydrous, degassed toluene via syringe.

-

Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours).

-

Cool the reaction to room temperature and quench with water or a saturated ammonium chloride solution.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the final product.

Data Summary and Comparison

| Parameter | Pathway A: SNAr | Pathway B: Buchwald-Hartwig |

| Starting Halide | 2-Chloro-6-methylpyrazine | 2-Bromo-6-methylpyrazine (preferred) |

| Key Reagents | Piperazine, K₂CO₃ | Piperazine, Pd Catalyst, Ligand, NaOtBu |

| Temperature | High (120-140 °C) | Moderate (80-110 °C) |

| Typical Yield | 60-85% | 75-95% |

| Advantages | Lower cost, simpler reagents | Milder conditions, higher yields, broader scope |

| Disadvantages | Harsh conditions, potential side reactions | Catalyst cost, air/moisture sensitivity |

Conclusion

The synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine can be reliably achieved through two primary methods: Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The choice between these pathways depends on factors such as scale, cost, available equipment, and the sensitivity of the substrate. For large-scale, cost-driven syntheses, the SNAr approach is often preferred. For smaller-scale laboratory syntheses where yield and reaction mildness are paramount, the Buchwald-Hartwig amination offers a powerful and versatile alternative. Both methods provide robust access to this important heterocyclic building block, enabling further exploration in drug discovery and development programs.

References

- Baral, M., Dash, D., & Kanungo, B. K. (2020). Journal of Molecular Structure, 1222. (Information related to the synthesis of bromo-pyridines, analogous to pyrazines). [Source: ChemicalBook, general synthetic procedures]

- Cilibrizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10420235/]

- Kratzel, M., et al. (2002). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Archiv der Pharmazie, 335(4), 169-74. [URL: https://pubmed.ncbi.nlm.nih.gov/12068641/]

- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to 2-Chloro-6-(methylsulfanyl)pyrazine. BenchChem. (Provides a model for SNAr on a chloropyrazine ring). [URL: https://www.benchchem.com/product/b1612871]

- ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. (Discusses SNAr with piperazine as the nucleophile). [URL: https://www.researchgate.net/figure/The-suggested-mechanism-nucleophilic-substitution-of-piperazine-with-pentafluoropyridine_fig3_331309325]

- Chem-Impex. (n.d.). 2-Chloro-6-methylpyrazine. Chem-Impex International. (Information on the uses of the precursor). [URL: https://chem-impex.com/products/2-chloro-6-methylpyrazine]

- ChemicalBook. (n.d.). 2-Bromo-6-methylpyrazino[2,3-b]pyrazine synthesis. ChemicalBook. (Example of a related pyrazine synthesis). [URL: https://www.chemicalbook.com/synthesis/91225-51-3.htm]

- ChemScene. (n.d.). 2-Methyl-6-(piperazin-1-yl)pyrazine. ChemScene. (Provides properties of the target compound). [URL: https://www.chemscene.com/products/2-Methyl-6-(piperazin-1-yl)pyrazine-51047-59-7.html]

- Shaikh, A. A., et al. (2022). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 19(6). [URL: https://www.researchgate.net/publication/356506307_Pd_Catalyzed_N1N4_Arylation_of_Piperazine_for_Synthesis_of_Drugs_Biological_and_Pharmaceutical_Targets_An_Overview_of_Buchwald_Hartwig_Amination_Reaction_of_Piperazine_in_Drug_Synthesis]

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylpyrazine. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/521562]

- BenchChem Technical Support Team. (2025). A Comparative Analysis of Halogen Leaving Groups in Pyrazine Systems for Nucleophilic Aromatic Substitution. BenchChem. (Discusses SNAr reactivity on pyrazine systems). [URL: https://www.benchchem.com/product/B123192]

- National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylpyrazine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7170095]

- BLDpharm. (n.d.). 2-Methyl-6-(piperazin-1-yl)pyrazine. BLDpharm. [URL: https://www.bldpharm.com/products/51047-59-7.html]

- Ambeed. (n.d.). Reactions of Piperazines. Ambeed.com. (General reactivity of piperazines). [URL: https://www.ambeed.com/products/Reactions-of-Piperazines-p1104.html]

- Singh, S., & Sharma, P. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Drug Delivery and Therapeutics, 6(4), 62-76. [URL: https://www.researchgate.net/publication/305822394_Piperazine_and_Pyrazine_containing_molecules_and_their_diverse_pharmacological_activities]

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylpyrazine AldrichCPR. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/521562]

- Kumar, A., et al. (2014). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. Bioorganic & Medicinal Chemistry Letters, 24(3), 870-875. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3947477/]

- Yellol, G. S., et al. (2021). Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. Polycyclic Aromatic Compounds. [URL: https://www.researchgate.net/publication/355523195_Synthesis_of_Novel_Substituted_Piperazin-1-_yl-_7H-Pyrrolo23-d_Pyrimidines_for_C-N_Bond_Formation_via_Buchwald_Hartwig_Coupling_Reaction]

- Google Patents. (n.d.). CN105198802A - Preparation method of 2-methyl-3-bromopyridine. [URL: https://patents.google.

- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine. [URL: https://patents.google.

- Organic Syntheses. (n.d.). 2-bromopyridine. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0136]

- National Center for Biotechnology Information. (n.d.). 2-Chloro-6-(piperazin-1-ylmethyl)pyrazine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/174467768]

- BOC Sciences. (n.d.). 2-METHYL-6-PIPERAZIN-1-YLPYRAZINE. BOC Sciences. [URL: https://www.bocsci.com/product/2-methyl-6-piperazin-1-ylpyrazine-cas-51047-59-7-400195.html]

- Zhang, P., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7384. [URL: https://www.mdpi.com/1420-3049/28/21/7384]

- Powers, D. C., & Ritter, T. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Israel Journal of Chemistry, 61(3-4), 164-177. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ijch.202000078]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

Foreword: The Piperazinyl Pyrazine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Substituted Piperazinyl Pyrazines

The confluence of the piperazine and pyrazine heterocycles creates a molecular scaffold of profound importance in medicinal chemistry. The piperazine ring, with its two basic nitrogen atoms, often enhances aqueous solubility and oral bioavailability, acting as a versatile linker or pharmacophoric element.[1][2] The pyrazine ring, an electron-deficient aromatic system, provides a rigid core that can be strategically functionalized to modulate target affinity and selectivity.[3] This combination is a recurring motif in a multitude of biologically active agents targeting diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][5]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing substituted piperazinyl pyrazines. Moving beyond mere procedural descriptions, we will delve into the mechanistic underpinnings of these transformations, the rationale behind reagent selection, and the practical considerations essential for successful implementation in a research and development setting.

Chapter 1: Core Synthetic Methodologies

The construction of the C-N bond linking the piperazine and pyrazine moieties is the central challenge in synthesizing this class of compounds. The choice of methodology is dictated by the electronic nature of the pyrazine ring, the desired substitution pattern, and the tolerance of other functional groups within the molecule.

Nucleophilic Aromatic Substitution (SNAr): The Classical Approach

The inherent electron-deficient nature of the pyrazine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This pathway is particularly effective when the pyrazine core is further activated by an electron-withdrawing group and possesses a good leaving group, typically a halogen.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of the piperazine ring attacks an electron-deficient carbon atom on the pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the halide leaving group re-aromatizes the ring to yield the final product. The stability of the Meisenheimer complex is the kinetic driver; hence, the presence of electron-withdrawing groups that can delocalize the negative charge is paramount.

Detailed Experimental Protocol: Synthesis of 2-chloro-5-(piperazin-1-yl)pyrazine

This protocol describes a typical SNAr reaction for mono-substitution.

-

Reagents & Materials:

-

2,5-Dichloropyrazine (1.0 eq)

-

Piperazine (anhydrous, 3.0 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (anhydrous, sufficient to make a 0.2 M solution)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,5-dichloropyrazine, piperazine, and potassium carbonate.

-

Add anhydrous acetonitrile and stir the resulting suspension.

-

Heat the reaction mixture to 80 °C and maintain for 12-18 hours, monitoring progress by TLC or LC-MS. The excess piperazine serves as both a nucleophile and a scavenger for the HCl byproduct, while K₂CO₃ acts as a non-nucleophilic base.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired mono-substituted product. Using a large excess of piperazine favors mono-substitution and minimizes the formation of the di-substituted byproduct.[6]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Powerhouse

For less activated or sterically hindered pyrazine systems, SNAr reactions can be sluggish or ineffective. The Buchwald-Hartwig amination has emerged as a highly versatile and powerful alternative for forming the critical C-N bond.[7][8] This palladium-catalyzed cross-coupling reaction exhibits remarkable functional group tolerance and broad substrate scope, enabling the coupling of a wide array of aryl halides and sulfonates with amines.[9][10]

Mechanistic Rationale & The Catalytic Cycle: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond of the halopyrazine, forming a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The amine (piperazine) coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.

-

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the efficiency of the catalytic cycle, particularly for the reductive elimination step. Sterically bulky, electron-rich phosphine ligands are generally preferred as they promote this final, product-forming step.[8]

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis of a Substituted Piperazinyl Pyrazine

-

Reagents & Materials:

-

2-Chloropyrazine derivative (1.0 eq)

-

N-Boc-piperazine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Toluene (anhydrous, degassed)

-

Schlenk tube or similar reaction vessel

-

-

Procedure:

-

To a Schlenk tube under an argon atmosphere, add the 2-chloropyrazine derivative, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos. The use of a pre-catalyst or careful handling of the Pd(0) source is crucial as it is oxygen-sensitive. N-Boc-piperazine is used to ensure mono-arylation.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 8-16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate and purify the crude product by flash chromatography.

-

The Boc-protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.

-

Chapter 2: Strategic Considerations & Process Optimization

Synthesis of Key Starting Materials

The availability and synthesis of appropriately substituted halopyrazines are often the first critical step. For instance, 2,5-diiodopyrazine can be prepared from pyrazine via a deproto-metalation sequence using a lithium-cadmium base followed by quenching with iodine.[11][12] Pyrazine-2-carbonitrile is another valuable precursor, which can be synthesized from the corresponding bromopyrazine via palladium-catalyzed cyanation.[13][14]

Comparison of Core Methodologies

The choice between SNAr and Buchwald-Hartwig amination is a key decision point in any synthetic campaign.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Substrate Scope | Generally limited to electron-deficient pyrazines with good leaving groups. | Very broad; effective for both electron-rich and -deficient systems, including chlorides, bromides, iodides, and triflates.[10] |

| Functional Group Tolerance | Moderate. Sensitive to strong bases and high temperatures. | Excellent. Tolerates a wide range of functional groups. |

| Reaction Conditions | Often requires high temperatures and/or strong bases. | Milder conditions are often possible with modern catalyst systems.[9] |

| Catalyst/Reagents | No metal catalyst required. Uses common bases. | Requires a precious metal (Palladium) catalyst and often complex, expensive phosphine ligands.[7] |

| Cost & Scalability | Generally lower cost and simpler for scale-up. | Higher cost due to catalyst and ligand. Catalyst removal can be a challenge on a large scale. |

Purification and Characterization

Purification of these often-basic compounds typically involves silica gel chromatography, sometimes with the mobile phase doped with a small amount of a tertiary amine (e.g., triethylamine) to prevent peak tailing. Crystallization is also a viable method for purification.[15][16]

Standard characterization includes:

-

1H NMR: Protons on the pyrazine ring typically appear in the aromatic region (δ 8.0-9.0 ppm). The piperazine protons usually present as two sets of multiplets in the δ 2.5-4.0 ppm range.

-

13C NMR: Pyrazine carbons resonate in the δ 130-160 ppm region.

-

IR Spectroscopy: Look for C=N and C=C stretching vibrations of the aromatic ring (1400-1600 cm⁻¹).[17]

-

Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.

Chapter 3: Case Study - Synthesis of a Varenicline Intermediate

Varenicline, a smoking cessation aid, features a complex tetracyclic structure containing a pyrazino-benzazepine core. Its synthesis provides an excellent real-world example of pyrazine ring formation.[18] A key step involves the condensation of a diamine intermediate with glyoxal to construct the pyrazine ring.[19][20]

This "late-stage" formation of the pyrazine ring is a powerful strategy when the required diamine precursor is readily accessible. The reaction is typically carried out in an aqueous or alcoholic solvent and proceeds readily at room temperature.[19]

Conclusion and Future Outlook

The synthesis of substituted piperazinyl pyrazines is a mature field with a robust toolkit of reliable and scalable reactions. The classical SNAr and the modern Buchwald-Hartwig amination represent the two primary strategies for forging the key piperazine-pyrazine C-N bond, each with distinct advantages and limitations. Complementing these are classical condensation methods that build the pyrazine ring onto a pre-existing diamine.

Looking ahead, the field continues to evolve. The development of more sustainable methods using earth-abundant metal catalysts (e.g., iron or copper) for cross-coupling reactions is an area of active research.[21][22] Furthermore, direct C-H functionalization techniques, which obviate the need for pre-halogenated starting materials, promise more atom-economical and efficient synthetic routes in the future.[23] As the demand for novel, structurally complex bioactive molecules continues to grow, innovation in the synthesis of this privileged scaffold will remain a critical endeavor for drug development professionals.

References

- Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.

- Collins, J. F., et al. (1995). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. PubMed.

- Kaur, R., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed.

- Singh, P., et al. (2024). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.

- Kaur, R., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit.

- Meher, C. P., & Rao, A. M. (2013). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar.

- ChemicalBook. (n.d.). 2-Chloro-5-iodopyridine synthesis. ChemicalBook.

- S. M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Stuart, C. D., et al. (2023).

- Hess, H. V. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.

- Bentabed-Ababsa, G., et al. (2014).

- Reeve, J. T., et al. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central.

- Van der Pijl, F., et al. (2013). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.

- Anonymous. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?

- Toure, M., et al. (2021).

- Anonymous. (n.d.). Synthesis of pyrazine-2,6-dicarbonitrile? ECHEMI.

- Scott, C. J., & McLaughlin, M. G. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

- Zhang, R. H., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Apotex Inc. (2023). Varenicline compound and process of manufacture thereof. U.S. Patent Application No. 17/764,891.

- Sharma, K., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Gámez-Montaño, R., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing.

- Wikipedia. (n.d.).

- Maji, B. (2013). Iron-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C-H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A.

- Sigma-Aldrich. (n.d.). Pyrazinecarbonitrile 99%. Sigma-Aldrich.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- ChemicalBook. (n.d.). Varenicline synthesis. ChemicalBook.

- Reddy, M. S., et al. (2012). Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. U.S. Patent No. 8,314,235.

- Lim, S. M., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical Research.

- Wikipedia. (n.d.). Piperazine. Wikipedia.

- Ooi, K. F., et al. (2021). Review on the Synthesis of Pyrazine and Its Derivatives.

- Ambeed. (n.d.). Reactions of Piperazines. Ambeed.com.

- Jiangsu Hengrui Medicine Co., Ltd. (2022). Preparation method of varenicline intermediate, varenicline and salt thereof. Chinese Patent No. 113956255A.

- Eller, F. J., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.

- Gámez-Montaño, R., et al. (2017).

- J. M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.

- Van der Pijl, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines.

- S. A., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies.

- Reddy, M. S., et al. (2010). Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. WIPO Patent No. WO2010023561A1.

- BenchChem. (2025).

- Bentabed-Ababsa, G., et al. (2014). Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine.

- S. P., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.

- ChemScene. (n.d.). 2-Chloro-5-iodopyrazine. ChemScene.

- Yildiz, M., et al. (2023). Structural and spectroscopic characterization, electronic properties, and biological activity of the 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal.

- Anonymous. (2025). What are the products of the reaction between piperazine and bases? Blog.

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 16. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]

- 19. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 20. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

2-methyl-6-piperazin-1-ylpyrazine chemical properties and structure

An In-depth Technical Guide to 2-methyl-6-(piperazin-1-yl)pyrazine for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-methyl-6-(piperazin-1-yl)pyrazine emerges as a compound of significant interest, embodying the fusion of two well-established pharmacophores: the pyrazine ring and the piperazine moiety. The pyrazine core is a key feature in numerous biologically active molecules and natural products, prized for its role in various therapeutic agents, including anticancer and anti-inflammatory drugs.[1] Concurrently, the piperazine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals, particularly those targeting the central nervous system (CNS), owing to its ability to modulate physicochemical properties like solubility and to interact with a multitude of biological targets.[2][3][4]

This technical guide provides a comprehensive overview of 2-methyl-6-(piperazin-1-yl)pyrazine, intended for researchers, medicinal chemists, and drug development scientists. We will delve into its core chemical properties, propose a robust synthetic pathway, and discuss its profound potential as a molecular scaffold for developing next-generation therapeutics. The insights herein are grounded in established chemical principles and aim to equip scientists with the foundational knowledge required to leverage this compound in their research endeavors.

Core Molecular Structure and Identifiers

The fundamental identity of a compound is anchored by its structure and standardized nomenclature. 2-methyl-6-(piperazin-1-yl)pyrazine is a disubstituted pyrazine, featuring a methyl group at the 2-position and a piperazine ring linked via a nitrogen atom to the 6-position.

Figure 1: 2D Structure of 2-methyl-6-(piperazin-1-yl)pyrazine.

The key identifiers for this compound are summarized below for unambiguous reference in research and procurement.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-methyl-6-(piperazin-1-yl)pyrazine | [] |

| CAS Number | 51047-59-7 | [6][7][8] |

| Molecular Formula | C₉H₁₄N₄ | [][6] |

| Molecular Weight | 178.23 g/mol | [6][7] |

| Appearance | Light brown to brown solid | [7] |

| SMILES | CC1=NC(=CN=C1)N2CCNCC2 | [6] |

| InChI | InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | [] |

| InChIKey | ZQAVHWZTBHGKFK-UHFFFAOYSA-N | [] |

Physicochemical Properties: A Drug Discovery Perspective

The viability of a compound as a drug candidate is critically dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table of key computed properties for 2-methyl-6-(piperazin-1-yl)pyrazine, which are instrumental in early-stage drug development for predicting its behavior.

| Property | Value (Predicted/Computed) | Significance in Drug Development | Source |

| Boiling Point | 347.6 ± 42.0 °C | Indicates thermal stability under various processing conditions. | [7] |

| pKa | 8.65 ± 0.10 | The basicity of the piperazine nitrogen influences salt formation, solubility, and receptor interaction at physiological pH. | [7] |

| LogP | 0.19462 | A low LogP value suggests good hydrophilicity, which is often correlated with favorable aqueous solubility but may require optimization for membrane permeability. | [6] |

| Topological Polar Surface Area (TPSA) | 41.05 Ų | This value is well within the desirable range (<140 Ų) for good oral bioavailability, suggesting the molecule is likely to cross the intestinal membrane. | [6] |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's Rule of Five (≤5), favorable for oral absorption. | [6] |

| Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's Rule of Five (≤10), favorable for oral absorption. | [6] |

| Rotatable Bonds | 1 | A low number of rotatable bonds (<10) is associated with higher bioavailability and better binding affinity due to reduced conformational entropy loss upon binding. | [6] |

Expert Insight: The computed properties of 2-methyl-6-(piperazin-1-yl)pyrazine present a promising profile for a drug scaffold. Its TPSA is particularly noteworthy, suggesting a high probability of good cell permeability and oral bioavailability. The pKa indicates that at physiological pH (7.4), a significant portion of the molecules will be protonated at the distal piperazine nitrogen. This positive charge can be exploited for enhancing solubility through salt formation and for forming key ionic interactions with biological targets, such as the acidic residues (aspartate, glutamate) in enzyme active sites or receptor binding pockets.

Synthesis and Purification Protocol

Causality Behind Experimental Choices: The choice of 2-chloro-6-methylpyrazine as a starting material is strategic; the chlorine atom is a good leaving group, and its displacement is activated by the electron-withdrawing nitrogen atoms within the pyrazine ring. Using an excess of piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HCl byproduct, simplifying the reaction setup. A polar aprotic solvent like DMSO is chosen to facilitate the SNAr reaction by solvating the cationic intermediates.

Figure 2: Synthetic workflow for 2-methyl-6-(piperazin-1-yl)pyrazine.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 2-chloro-6-methylpyrazine (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL per mmol of starting material), add piperazine (5.0 eq).

-

Heating: Stir the reaction mixture in a sealed vessel at 120 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). The use of a robust organic solvent like ethyl acetate ensures efficient extraction of the product from the aqueous phase.

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO and water. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0-10% methanol in dichloromethane), is typically effective for separating the product from residual piperazine and other impurities.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield 2-methyl-6-(piperazin-1-yl)pyrazine as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticipated Spectral Characterization

While experimental spectra are not publicly cataloged, the structure of 2-methyl-6-(piperazin-1-yl)pyrazine allows for a confident prediction of its key spectral features. This serves as a benchmark for researchers to validate their synthetic product.

-

¹H NMR: The spectrum should exhibit distinct signals corresponding to the different proton environments.

-

Pyrazine Protons: Two singlets (or narrow doublets due to long-range coupling) are expected in the aromatic region (~8.0-8.5 ppm), corresponding to the two protons on the pyrazine ring.

-

Piperazine Protons: Two sets of triplets (or complex multiplets) are expected. The four protons adjacent to the pyrazine ring will be deshielded (~3.6-3.8 ppm), while the four protons adjacent to the NH group will appear further upfield (~3.0-3.2 ppm). The NH proton itself will likely appear as a broad singlet.

-

Methyl Protons: A sharp singlet corresponding to the three methyl protons will be observed in the upfield region (~2.5 ppm).[9]

-

-

¹³C NMR: The spectrum will show 9 distinct carbon signals, including four for the pyrazine ring, four for the piperazine ring, and one for the methyl group.

-

Mass Spectrometry (EI or ESI): The primary confirmation will be the molecular ion peak. For electrospray ionization (ESI+), the expected peak would be [M+H]⁺ at m/z = 179.24.[6][7]

Pharmacological Significance and Applications in Drug Discovery

The true value of 2-methyl-6-(piperazin-1-yl)pyrazine lies in its potential as a versatile scaffold for building libraries of drug candidates. The pyrazine and piperazine moieties are not merely structural spacers; they are potent pharmacophores that contribute to a wide array of biological activities.[10][11]

Key Therapeutic Areas of Interest:

-

Oncology: Pyrazine derivatives are found in several kinase inhibitors. The piperazine group can be functionalized to introduce side chains that target specific pockets in enzymes like Src or Abl kinases, a strategy successfully employed in drugs like Dasatinib.[12]

-

Central Nervous System (CNS) Disorders: The piperazine scaffold is a hallmark of many antipsychotic, antidepressant, and anxiolytic drugs.[2][3] The distal nitrogen of the piperazine ring in the title compound is a prime handle for modification, allowing for the introduction of various aryl or alkyl groups to modulate activity and selectivity for dopamine, serotonin, or other CNS receptors.

-

Infectious Diseases: Both heterocycles are present in various antimicrobial, antifungal, and antitubercular agents.[4][10] The molecule can serve as a starting point for developing new agents to combat drug-resistant pathogens.

Figure 3: Relationship between the scaffold, its pharmacophores, and potential therapeutic areas.

Conclusion

2-methyl-6-(piperazin-1-yl)pyrazine is more than just a chemical entity; it is a strategically designed building block for medicinal chemistry. Its combination of a pyrazine core and a modifiable piperazine ring, coupled with favorable predicted physicochemical properties, makes it an exceptionally valuable starting point for drug discovery campaigns. This guide has provided the essential technical information—from its fundamental properties and a robust synthetic protocol to its potential applications—to empower researchers to effectively utilize this compound. As the demand for novel therapeutics continues to grow, scaffolds like 2-methyl-6-(piperazin-1-yl)pyrazine will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

PubChem. 2-Methylpyrazine. National Center for Biotechnology Information. [Link]

- Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 05-11.

-

PubChem. 2-Methylpiperazine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

Semantic Scholar. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. [Link]

-

Chemexper. Piperazines database - synthesis, physical properties. [Link]

- de Oliveira, V., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 32-46.

-

Cheméo. Chemical Properties of 2-methyl-6-isopropylpyrazine. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. 2-METHYL-6-PIPERAZIN-1-YLPYRAZINE CAS#: 51047-59-7 [chemicalbook.com]

- 8. 51047-59-7|2-Methyl-6-(piperazin-1-yl)pyrazine|BLD Pharm [bldpharm.com]

- 9. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide (CAS 572-09-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, commonly known as acetobromo-α-D-glucose, is a pivotal intermediate in carbohydrate chemistry and a cornerstone for the synthesis of a wide array of glycosylated compounds. With the CAS number 572-09-8, this brominated sugar derivative features acetyl protecting groups on all hydroxyls of the glucose core, and a bromine atom at the anomeric position. This specific configuration renders it a highly reactive glycosyl donor, facilitating the formation of glycosidic bonds with various nucleophiles.[1] Its stability and reactivity have made it an indispensable tool in the synthesis of oligosaccharides, glycoproteins, glycolipids, and carbohydrate-based drugs.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, handling, and key applications in modern research and development.

Physicochemical Data

The physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide are crucial for its application in synthesis. It typically appears as a white to off-white or slightly yellow crystalline powder.[1][2] The compound is stable under proper storage conditions, though it is sensitive to moisture and should be stored in a dry environment, often at reduced temperatures around -20°C.[1][3]

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 572-09-8 | [2] |

| Molecular Formula | C₁₄H₁₉BrO₉ | [4][5] |

| Molecular Weight | 411.20 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 86-89 °C | [3][4] |

| Boiling Point | 412 °C at 760 mmHg | [3] |

| Density | 1.49 g/cm³ | [3] |

| Solubility | Decomposes in water; soluble in methanol, ethanol, diethyl ether, acetone, dichloromethane, chloroform, tetrahydrofuran, benzene, and ethyl acetate. | [2][3] |

| Specific Optical Rotation | +196° to +200° (c=3 in CHCl₃) | [1] |

Spectral Data

The structural integrity of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (400 MHz, CDCl₃): δ 6.61 (d, J=3.9 Hz, 1H), 5.56 (t, J=9.8 Hz, 1H), 5.18 (t, J=9.8 Hz, 1H), 4.83 (dd, J1=10.0 Hz, J2=3.9 Hz, 1H), 4.33 (dd, J1=11.5 Hz, J2=3.9 Hz, 1H), 4.29 (ddd, J1=6.3 Hz, J2=5.4 Hz, J3=1.5 Hz, 1H), 4.13 (dd, J1=2.0 Hz, J2=14.4 Hz, 1H), 2.10 (s, 3H), 2.10 (s, 3H), 2.05 (s, 3H), 2.03 (s, 3H).[3]

-

¹³C NMR and other spectral data (IR, MS) are also available and can be used for comprehensive structural elucidation.[6][7]

Chemical Structure

Caption: Chemical structure of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.

Synthesis Protocols

The synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is a well-established procedure in organic chemistry. One common and efficient method involves the bromination of glucose pentaacetate.

Synthesis from D-Glucose (One-Pot Method)

This method provides a high yield of the desired product through a streamlined process.[8]

Materials:

-

D-glucose

-

Acetic anhydride (freshly distilled)

-

Perchloric acid

-

Red phosphorus

-

Liquid bromine

-

Chloroform

-

Ice water

-

5%-10% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Step-by-Step Protocol:

-

In a 100 mL dry two-necked flask, add 50 mL of freshly distilled acetic anhydride and 0.3 mL of perchloric acid while stirring.

-

Add 13.7 g of D-glucose in one portion, maintaining the temperature between 30-40°C. Continue stirring for 1.5 hours.

-

Cool the reaction mixture in an ice-water bath to approximately 7°C.

-

Add 3.8 g of red phosphorus, followed by the slow addition of 7.3 mL of liquid bromine. The temperature must be kept below 20°C during this addition.

-

Slowly add 5 mL of ice water while maintaining the temperature below 20°C.

-

Continue stirring the reaction for an additional 3 hours.

-

Add 35 mL of chloroform to the reaction mixture and then pour the entire mixture into 100 mL of ice water.

-

Stir, filter, and separate the layers.

-

Extract the aqueous layer twice with chloroform.

-

Combine the organic phases and wash with a 5%-10% sodium bicarbonate solution, followed by a water wash until the pH is neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Caption: Workflow for the one-pot synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.

Applications in Research and Drug Development

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is a versatile glycosyl donor with numerous applications:

-

Synthesis of Oligosaccharides: It is a key building block in the stepwise synthesis of complex oligosaccharides, which are crucial for studying biological recognition processes.[1]

-

Glycosylation of Natural Products: This compound is used to glycosylate a variety of natural products, which can enhance their biological activity, improve their pharmacokinetic properties, or reduce their toxicity.

-

Development of Carbohydrate-Based Drugs: It serves as an intermediate in the synthesis of carbohydrate-based therapeutics, including glycomimetics and glycolipids.[1]

-

Chemical Biology Probes: It is used to synthesize probes and ligands for studying carbohydrate-binding proteins like lectins and enzymes such as glycosyltransferases.[1]

-

Intermediate for Modified Sugars: It acts as a precursor for creating modified glucose derivatives, such as those containing fluorine, azide, or sulfur, which are valuable tools in metabolic labeling and bioconjugation.[1]

Safety and Handling

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is an irritant and requires careful handling.

-

Hazards: It causes skin and serious eye irritation, and may cause respiratory irritation.[4][9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[9][11] A dust respirator should be used if dust is generated.[11]

-

Handling: Handle in a well-ventilated area.[11] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed and store in a freezer under an inert gas.[11] It is moisture-sensitive.[1]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.[11]

-

In case of eye contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing.[9]

-

If inhaled: Remove the victim to fresh air and keep at rest in a comfortable position for breathing.[11]

-

If swallowed: Rinse mouth and get medical advice/attention if you feel unwell.[11]

-

Conclusion

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is a fundamental reagent in glycoscience. Its well-defined reactivity and versatility make it an invaluable tool for the synthesis of complex carbohydrates and glycoconjugates. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its effective and safe use in research and development, particularly in the fields of drug discovery and chemical biology.

References

-

Chemsrc. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide. Available from: [Link]

-

ChemBK. 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. Available from: [Link]

-

iChemical. 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, CAS No. 572-09-8. Available from: [Link]

-

Bulgarian Chemical Communications. Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Available from: [Link]

-

ResearchGate. 2 H-NMR spectra of 2,3,4,6-tetra-O-acetyl-Dglucopyranosyl bromide... Available from: [Link]

-

Wikipedia. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid. Available from: [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]

- 3. 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, CAS No. 572-09-8 - iChemical [ichemical.com]

- 4. chembk.com [chembk.com]

- 5. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide [cymitquimica.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide(572-09-8) 1H NMR spectrum [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, 98.5% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. CAS#:572-09-8 | 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | Chemsrc [chemsrc.com]

A Strategic Guide to the Biological Screening of 2-methyl-6-piperazin-1-ylpyrazine: From In Silico Prediction to Cellular Function

Abstract

This technical guide provides a comprehensive framework for the biological screening of the novel chemical entity, 2-methyl-6-piperazin-1-ylpyrazine. Recognizing the rich pharmacological history of both pyrazine and piperazine moieties, this document outlines a strategic, multi-tiered screening cascade designed to elucidate the compound's cytotoxic profile, identify potential molecular targets, and characterize its functional activity. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and detailed, field-proven experimental protocols. We will navigate from initial in silico predictions and baseline cytotoxicity assessments to targeted receptor binding and functional cell-based assays, providing a robust roadmap for the preclinical evaluation of this promising scaffold.

Introduction: The Rationale for Screening 2-methyl-6-piperazin-1-ylpyrazine

The confluence of a pyrazine ring and a piperazine moiety in a single molecule, as seen in 2-methyl-6-piperazin-1-ylpyrazine, presents a compelling case for thorough biological investigation. The pyrazine nucleus is a well-established pharmacophore found in numerous biologically active compounds and approved drugs, contributing to a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Similarly, the piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and interact with a multitude of biological targets, particularly within the central nervous system (CNS).[4][5][6]

Many piperazine derivatives exert their pharmacological effects by targeting G-protein coupled receptors (GPCRs), a large and diverse family of transmembrane receptors that are the primary targets for a significant portion of modern pharmaceuticals.[4][7] Given this precedent, it is hypothesized that 2-methyl-6-piperazin-1-ylpyrazine may exhibit activity at one or more GPCRs, potentially leading to applications in neuropsychiatric, metabolic, or inflammatory disorders.

This guide, therefore, proposes a logical and efficient screening cascade to systematically explore the biological potential of 2-methyl-6-piperazin-1-ylpyrazine. The workflow is designed to maximize data acquisition while minimizing resource expenditure, beginning with computational approaches and progressing to increasingly complex biological systems.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign requires a strategic progression from broad, high-throughput methods to more focused, mechanism-of-action studies. The proposed cascade for 2-methyl-6-piperazin-1-ylpyrazine is outlined below.

Figure 1: A multi-tiered screening cascade for 2-methyl-6-piperazin-1-ylpyrazine.

Tier 1: Foundational Analysis

In Silico Profiling: Predicting Biological Potential

Before embarking on wet-lab experiments, computational methods can provide valuable insights into the likely biological targets and pharmacokinetic properties of 2-methyl-6-piperazin-1-ylpyrazine.

-

Target Prediction: Ligand-based and structure-based virtual screening approaches can be employed to identify potential protein targets.[6][8][9] By comparing the structure of our compound to databases of known ligands, we can generate a ranked list of putative targets, with a high probability of including various GPCRs.

Table 1: Template for In Silico ADMET Profiling of 2-methyl-6-piperazin-1-ylpyrazine

| Property | Predicted Value | Desirable Range | Confidence Score |

| Absorption | |||

| Human Intestinal Absorption | High | ||

| Caco-2 Permeability | >1 x 10⁻⁶ cm/s | ||

| Distribution | |||

| Blood-Brain Barrier Permeation | Yes/No | ||

| Plasma Protein Binding | < 90% | ||

| Metabolism | |||

| CYP450 2D6 Inhibition | No | ||

| CYP450 3A4 Inhibition | No | ||

| Excretion | |||

| Renal Clearance | Moderate to High | ||

| Toxicity | |||

| hERG Inhibition | No | ||

| Ames Mutagenicity | No |

Initial Cytotoxicity Profiling

A fundamental first step in any screening campaign is to determine the concentration range at which the compound exhibits cytotoxic effects. This information is crucial for designing subsequent assays and ensuring that observed biological activities are not simply a consequence of cell death. Two common and robust methods for assessing cytotoxicity are the MTT and LDH assays.[14][15][16]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[4][5][14][17]

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-methyl-6-piperazin-1-ylpyrazine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

-

Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

The LDH assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[15][16][18][19][20]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24-48 hours).

-

Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

Tier 2: Primary Screening - Identifying Potential Targets

Based on the prevalence of GPCRs as targets for piperazine-containing compounds, a broad receptor binding screen is the logical next step. This will help to identify which, if any, GPCRs interact with 2-methyl-6-piperazin-1-ylpyrazine.

Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method for assessing the affinity of a compound for a specific receptor.[2][21][22]

Figure 2: General workflow for a radioligand binding assay.

Experimental Protocol (General):

-

Reaction Setup: In a 96-well plate, combine the cell membranes expressing the target GPCR, a known radioligand for that receptor, and varying concentrations of 2-methyl-6-piperazin-1-ylpyrazine in a suitable binding buffer.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of 2-methyl-6-piperazin-1-ylpyrazine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Table 2: Template for Primary GPCR Binding Screen Results

| GPCR Target | Radioligand Used | % Inhibition at 10 µM |

| Dopamine D₂ | [³H]-Spiperone | |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | |

| Adrenergic α₁ | [³H]-Prazosin | |

| ... (other targets) | ... |

Tier 3: Secondary & Functional Screening - Characterizing Activity

Once a "hit" is identified from the primary binding screen, the next step is to confirm this interaction and determine whether the compound acts as an agonist, antagonist, or inverse agonist. This is achieved through functional assays that measure the downstream signaling events following receptor activation.

cAMP Functional Assays

Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[23][24][25][26][27]

Experimental Protocol (Luminescence-based):

-

Cell Culture: Use a cell line stably expressing the target GPCR and a cAMP-responsive biosensor (e.g., GloSensor™).

-

Compound Addition: Add varying concentrations of 2-methyl-6-piperazin-1-ylpyrazine to the cells.

-

Agonist/Antagonist Mode:

-

Agonist Mode: Measure the change in luminescence in response to the test compound alone.

-

Antagonist Mode: Pre-incubate the cells with the test compound, then stimulate with a known agonist for the receptor and measure the inhibition of the agonist-induced signal.

-

-

Luminescence Reading: Read the luminescence on a plate reader at appropriate time points.

-

Data Analysis: Plot the luminescence data against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Calcium Flux Assays

Gq-coupled GPCRs signal through the release of intracellular calcium. This can be measured using fluorescent calcium indicators.[1][7][28][29][30]

Figure 3: Workflow for a cell-based calcium flux assay.

Experimental Protocol:

-

Cell Preparation: Plate cells expressing the target GPCR in a 96- or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM).

-

Assay: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of 2-methyl-6-piperazin-1-ylpyrazine and monitor the change in fluorescence over time.

-

Data Analysis: Calculate the magnitude of the fluorescence change to determine the calcium response. Generate dose-response curves to determine the EC₅₀.

Table 3: Template for Functional Assay Results

| Assay Type | Target Receptor | Mode | Potency (EC₅₀/IC₅₀) | Efficacy (% of Standard) |

| cAMP | e.g., 5-HT₂ₐ | Antagonist | ||

| Calcium Flux | e.g., M₁ | Agonist |

Conclusion: Charting a Path Forward

This technical guide provides a scientifically grounded and experimentally robust framework for the initial biological characterization of 2-methyl-6-piperazin-1-ylpyrazine. By systematically progressing through in silico analysis, cytotoxicity profiling, primary binding screens, and secondary functional assays, researchers can efficiently and effectively elucidate the compound's biological activity. The insights gained from this screening cascade will be instrumental in determining the therapeutic potential of this novel chemical entity and will guide future lead optimization and preclinical development efforts. The inherent "drug-like" features of the pyrazine and piperazine scaffolds make 2-methyl-6-piperazin-1-ylpyrazine a compound of significant interest, and the methodologies outlined herein provide the tools to unlock its potential.

References

- Alley, M. C., et al. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer Research, 48(3), 589-601.

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

- Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of Immunological Methods, 94(1-2), 57-63.

- Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods, 64(3), 313-320.

- Koutsoukas, A., et al. (2013). In silico target prediction for small molecules. Methods in Molecular Biology, 993, 225-246.

- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

- Schomburg, I., et al. (2013). BRENDA in 2013: integrated reactions, kinetic data, enzyme function data, improved disease classification and more.

-

Deep Origin. (n.d.). ADMET Predictions. Retrieved from [Link]

- Legrand, C., et al. (1992). A sensitive and reliable colorimetric assay for cytotoxicity and cell lysis. Journal of Immunological Methods, 153(1-2), 147-152.

-

Swanson, K. (2024). ADMET-AI. Retrieved from [Link]

- MDPI. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 26(16), 4978.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261-279.

-

Aurigene Pharmaceutical Services. (2025). ADMET Predictive Models. Retrieved from [Link]

- Asif, M. (2014). A review on biological activities of pyrazine derivatives. International Journal of Pharmaceutical Sciences and Research, 5(5), 1641-1654.

- Gálvez, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceutics, 15(1), 233.

-

PDSP. (n.d.). Functional Assays Protocols. Retrieved from [Link]

-

University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved from [Link]

-

protocols.io. (n.d.). Fluo-8 Calcium Flux Assay. Retrieved from [Link]

-

Promega GmbH. (n.d.). cAMP-Glo™ Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link]

Sources

- 1. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 2. multispaninc.com [multispaninc.com]

- 3. ADMET-AI [admet.ai.greenstonebio.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu [bu.edu]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. Recent Advances in In Silico Target Fishing | MDPI [mdpi.com]

- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 11. portal.valencelabs.com [portal.valencelabs.com]

- 12. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 13. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. GloSensor™ cAMP Assay Protocol [ch.promega.com]

- 26. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 27. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 28. Fluo-8 Calcium Flux Assay [protocols.io]

- 29. Calcium Assay Kit [bdbiosciences.com]

- 30. bio-protocol.org [bio-protocol.org]

The Pharmacological Profile of 2-methyl-6-piperazin-1-ylpyrazine and its Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of bioactive compounds, earning them the designation of "privileged structures." The piperazine and pyrazine rings are exemplary in this regard, forming the core of numerous approved drugs with diverse therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.[1][2][3] This technical guide delves into the pharmacological potential of a specific embodiment of this privileged scaffold: 2-methyl-6-piperazin-1-ylpyrazine .

While dedicated, in-depth pharmacological studies on this exact molecule are not extensively published in publicly available literature, its structural motifs strongly suggest a rich and nuanced pharmacological profile. This guide, therefore, adopts an expert, predictive approach, synthesizing data from closely related analogs and the broader chemical class to construct a probable pharmacological landscape. We will explore the synthesis, potential mechanisms of action, and structure-activity relationships (SAR) that researchers and drug development professionals can leverage in their quest for novel therapeutics.